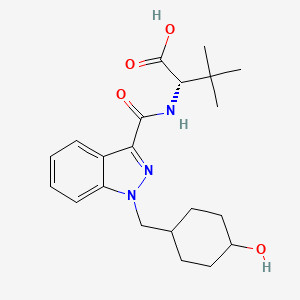
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAB-CHMINACA is a methylated form of the synthetic cannabinoid AB-CHMINACA. MAB-CHMINACA metabolite M3 is an expected metabolite of MAB-CHMINACA with two sites of metabolism (hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Scientific Research Applications
Metabolic Profiling and Identification
Metabolic Analysis : This compound and its analogs have been a subject of metabolic profiling studies. For instance, Yeter (2020) conducted a study on the simultaneous determination of a similar synthetic cannabinoid and its metabolites in human blood samples using LC-MS/MS, highlighting the compound's relevance in forensic toxicology and drug metabolism research (Yeter, 2020).
Identification of New Psychoactive Substances : The compound has been identified and characterized in various forms in new psychoactive substances. For example, Lee et al. (2018) identified an active metabolite of a similar compound in a powder-type product, providing insight into the chemical structure and nature of new psychoactive substances (Lee et al., 2018).
Pharmacological Properties
Study of Receptor Agonists : Studies like those conducted by Doi et al. (2017) have evaluated similar compounds as CB1/CB2 receptor agonists. This research is significant for understanding the pharmacological properties of synthetic cannabinoids and their potential therapeutic uses or adverse effects (Doi et al., 2017).
Discovery of Orexant and Anorexant Agents : Research by Dimmito et al. (2019) involved studying hybrids of similar compounds to evaluate their ability to stimulate or suppress feeding behavior, exploring their potential use in treating eating disorders or obesity (Dimmito et al., 2019).
Toxicological Studies
Toxicological Analysis : The compound has been a subject in toxicological studies to identify potential hazards. Grigoryev et al. (2016) identified metabolites of a similar compound in human urine, contributing to the understanding of its toxicological profile (Grigoryev et al., 2016).
Impact on Drug Metabolism : Park et al. (2022) studied the impact of a similar synthetic cannabinoid on liver size reduction in zebrafish larvae, which is crucial for understanding its effects on drug metabolism and potential toxicological impacts (Park et al., 2022).
properties
Product Name |
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid |
|---|---|
Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5 |
IUPAC Name |
(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28)/t13?,14?,18-/m1/s1 |
InChI Key |
HWEQMPAYSNTICF-WTNGLUPJSA-N |
SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
synonyms |
ADB-CHMINACA metabolite M3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



